molecular formula C12H18N2O B182132 1-(2-Methoxy-5-methylphenyl)piperazine CAS No. 105105-33-7

1-(2-Methoxy-5-methylphenyl)piperazine

Cat. No. B182132
Key on ui cas rn: 105105-33-7
M. Wt: 206.28 g/mol
InChI Key: LBQDADYHTCZZCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07563795B2

Procedure details

15 mg (0.016 mmol, 0.027 eq) Tris(dibenzylidene-acetone)dipalladium (0) (Pd2dba3), 27 mg (0.043 mmol, 0.072 eq) racemic-2,2′-Bis(diphenylphosphino)-1,1′-binaphthyl [(±)-BINAP] and 450 mg (1.38 mmol, 2.3 eq) cesium carbonate were combined in a microwave vial. 1.5 mL anhydrous toluene was added, followed by 121 mg (0.60 mmol, 1.0 eq) 2-bromo-4-methylanisole and 207 mg (2.40 mmol, 4.0 eq) piperazine. The vial was flushed with nitrogen prior to being microwaved at 140° C. for 30 minutes. The reaction mixture was diluted with 3.0 mL DMSO:methanol (1:1), filtered and purified by reverse-phase HPLC (2-99% CH3CN in 0.085% TFA (aq), 50 mL/min, 3×1.5 mL injected). Yield=83 mg (43%) of 1-(2-Methoxy-5-methyl-phenyl)-piperazine as a pale yellow oil (isolated as the mono-TFA salt);
[Compound]
Name
Tris(dibenzylidene-acetone)dipalladium (0)
Quantity
15 mg
Type
reactant
Reaction Step One
Quantity
27 mg
Type
reactant
Reaction Step Two
Name
cesium carbonate
Quantity
450 mg
Type
reactant
Reaction Step Three
Quantity
121 mg
Type
reactant
Reaction Step Four
Quantity
207 mg
Type
reactant
Reaction Step Five
Quantity
1.5 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
C1(P(C2C=CC=CC=2)C2C=CC3C(=CC=CC=3)C=2C2C3C(=CC=CC=3)C=CC=2P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C(=O)([O-])[O-].[Cs+].[Cs+].Br[C:54]1[CH:59]=[C:58]([CH3:60])[CH:57]=[CH:56][C:55]=1[O:61][CH3:62].[NH:63]1[CH2:68][CH2:67][NH:66][CH2:65][CH2:64]1>C1(C)C=CC=CC=1>[CH3:62][O:61][C:55]1[CH:56]=[CH:57][C:58]([CH3:60])=[CH:59][C:54]=1[N:63]1[CH2:68][CH2:67][NH:66][CH2:65][CH2:64]1 |f:1.2.3|

Inputs

Step One
Name
Tris(dibenzylidene-acetone)dipalladium (0)
Quantity
15 mg
Type
reactant
Smiles
Step Two
Name
Quantity
27 mg
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=C(C2=CC=CC=C2C=C1)C1=C(C=CC2=CC=CC=C12)P(C1=CC=CC=C1)C1=CC=CC=C1)C1=CC=CC=C1
Step Three
Name
cesium carbonate
Quantity
450 mg
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Step Four
Name
Quantity
121 mg
Type
reactant
Smiles
BrC1=C(C=CC(=C1)C)OC
Step Five
Name
Quantity
207 mg
Type
reactant
Smiles
N1CCNCC1
Step Six
Name
Quantity
1.5 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The vial was flushed with nitrogen
CUSTOM
Type
CUSTOM
Details
to being microwaved at 140° C. for 30 minutes
Duration
30 min
ADDITION
Type
ADDITION
Details
The reaction mixture was diluted with 3.0 mL DMSO:methanol (1:1)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
purified by reverse-phase HPLC (2-99% CH3CN in 0.085% TFA (aq), 50 mL/min, 3×1.5 mL injected)

Outcomes

Product
Name
Type
product
Smiles
COC1=C(C=C(C=C1)C)N1CCNCC1
Measurements
Type Value Analysis
AMOUNT: MASS
YIELD: PERCENTYIELD 43%
YIELD: CALCULATEDPERCENTYIELD 67.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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